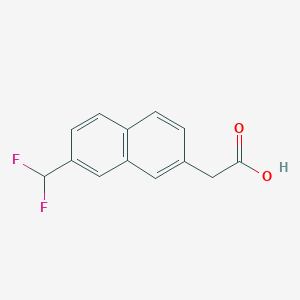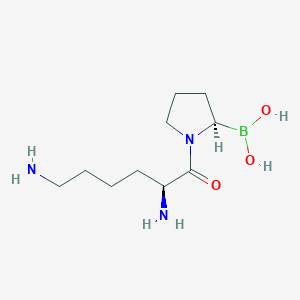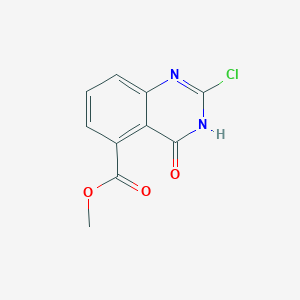
2-(7-(Difluoromethyl)naphthalen-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-(Difluormethyl)naphthalen-2-yl)essigsäure ist eine Verbindung von erheblichem Interesse im Bereich der organischen Chemie. Diese Verbindung verfügt über einen Naphthalinring, der mit einer Difluormethylgruppe und einer Essigsäureeinheit substituiert ist. Das Vorhandensein der Difluormethylgruppe verleiht ihr einzigartige chemische Eigenschaften, die sie für verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie wertvoll machen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(7-(Difluormethyl)naphthalen-2-yl)essigsäure beinhaltet typischerweise die Difluormethylierung von Naphthalinderivaten. Ein gängiges Verfahren umfasst die Decarboxylierung von (Heptafluornaphthalen-2-yl)essigsäure in Gegenwart von Natriumhydrogencarbonat (NaHCO₃) in Dimethylformamid (DMF), gefolgt von der Behandlung mit Phosphorpentachlorid (PCl₅) und anschließendem Erhitzen mit Cäsiumfluorid (CsF), um das gewünschte Produkt zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann großtechnische Difluormethylierungsprozesse mit metallbasierten Katalysatoren umfassen, um die CF₂H-Gruppe auf den Naphthalinring zu übertragen. Diese Verfahren sind auf Effizienz und Skalierbarkeit ausgelegt, um hohe Ausbeuten und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Reaktionstypen
2-(7-(Difluormethyl)naphthalen-2-yl)essigsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen, die an den Naphthalinring gebunden sind, modifizieren.
Substitution: Die Difluormethylgruppe kann an Substitutionsreaktionen teilnehmen, bei denen sie durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nucleophile (NH₃, OH⁻) ermöglichen Substitutionsreaktionen.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab. So kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Alkane erzeugen kann .
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-(Difluoromethyl)naphthalen-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalene ring.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-(7-(Difluormethyl)naphthalen-2-yl)essigsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexer organischer Moleküle eingesetzt.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Interaktionen mit Biomolekülen untersucht.
Medizin: Die Forschung erforscht ihren Einsatz in der Medikamentenentwicklung, insbesondere aufgrund ihrer einzigartigen chemischen Eigenschaften.
Industrie: Sie wird zur Herstellung von Spezialchemikalien und -materialien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 2-(7-(Difluormethyl)naphthalen-2-yl)essigsäure beinhaltet ihre Interaktion mit molekularen Zielstrukturen über ihre Difluormethylgruppe. Diese Gruppe kann starke Bindungen mit verschiedenen Atomen bilden, wodurch die Reaktivität und Stabilität der Verbindung beeinflusst werden. Die an ihrem Wirkmechanismus beteiligten Pfade hängen von der jeweiligen Anwendung und der Umgebung ab, in der sie verwendet wird .
Wirkmechanismus
The mechanism of action of 2-(7-(Difluoromethyl)naphthalen-2-yl)acetic acid involves its interaction with molecular targets through its difluoromethyl group. This group can form strong bonds with various atoms, influencing the compound’s reactivity and stability. The pathways involved in its action depend on the specific application and the environment in which it is used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(Dichlormethyl)naphthalen-2-yl)essigsäure
- 2-(Methyl)naphthalen-2-yl)essigsäure
- Heptafluornaphthalen-2-yl)essigsäure
Einzigartigkeit
2-(7-(Difluormethyl)naphthalen-2-yl)essigsäure ist durch das Vorhandensein der Difluormethylgruppe einzigartig, die ihr besondere chemische Eigenschaften wie erhöhte Lipophilie und metabolische Stabilität verleiht. Diese Eigenschaften machen sie besonders wertvoll in pharmazeutischen und industriellen Anwendungen .
Eigenschaften
Molekularformel |
C13H10F2O2 |
|---|---|
Molekulargewicht |
236.21 g/mol |
IUPAC-Name |
2-[7-(difluoromethyl)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O2/c14-13(15)10-4-3-9-2-1-8(6-12(16)17)5-11(9)7-10/h1-5,7,13H,6H2,(H,16,17) |
InChI-Schlüssel |
CGJAYNXOBFIVDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2)C(F)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11871477.png)
![1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871483.png)



![10-Hydroxy-9-methoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11871510.png)
